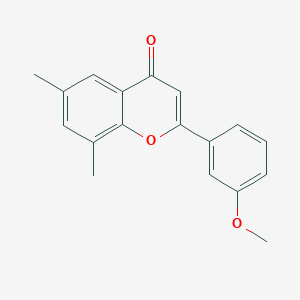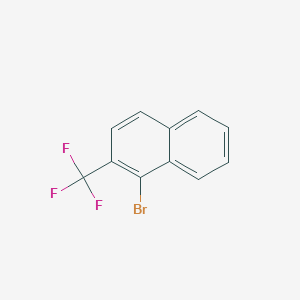
7-Iodoquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodoquinolin-6-ol is a chemical compound with the molecular formula C9H6INO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant applications in various fields, including medicinal chemistry, due to its unique chemical properties.
Preparation Methods
The synthesis of 7-Iodoquinolin-6-ol can be achieved through several methods. One common approach involves the iodination of quinolin-6-ol. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the quinoline ring .
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
7-Iodoquinolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form various reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while oxidation reactions can produce quinone derivatives .
Scientific Research Applications
7-Iodoquinolin-6-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: this compound has been investigated for its potential therapeutic applications. .
Mechanism of Action
The mechanism of action of 7-Iodoquinolin-6-ol involves its ability to interact with various molecular targets. One of its primary actions is the chelation of metal ions, which can inhibit the activity of metal-dependent enzymes. This property is particularly relevant in the context of neurodegenerative diseases, where metal ion dysregulation is a common feature .
Additionally, this compound can interfere with DNA replication and repair processes, which contributes to its antimicrobial and antifungal activities. The compound’s ability to form stable complexes with metal ions also plays a role in its biological effects .
Comparison with Similar Compounds
7-Iodoquinolin-6-ol can be compared with other similar compounds, such as:
5-Chloro-7-iodoquinolin-8-ol: This compound has similar antimicrobial properties but differs in its substitution pattern, which can affect its reactivity and biological activity.
Other Iodo-Quinoline Derivatives: Various iodo-quinoline derivatives have been synthesized and studied for their antimicrobial and therapeutic properties.
Properties
Molecular Formula |
C9H6INO |
|---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
7-iodoquinolin-6-ol |
InChI |
InChI=1S/C9H6INO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H |
InChI Key |
XJMLLIVTKBBPCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)




![4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11847991.png)




![6-(5-Oxo-3,4-diazabicyclo[4.2.0]oct-2-en-2-yl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11848016.png)

